2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride
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Description
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2N2O and its molecular weight is 221.08. The purity is usually 95%.
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Scientific Research Applications
Urotensin-II Receptor Agonist
A key application of compounds related to 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride is in the field of pharmacology as nonpeptidic agonists of the urotensin-II receptor. These compounds, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, have shown selective and potent activity at the human UII receptor. Their utility extends to being pharmacological research tools and potential drug leads (Croston et al., 2002).
Antibacterial Activity
Research into novel heterocyclic compounds containing fragments similar to this compound has demonstrated significant antibacterial activity. These compounds have been effective against a range of bacteria including Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli, indicating their potential in developing new antibacterial agents (Mehta, 2016).
Photocatalysis and Environmental Applications
Studies involving chlorophenol derivatives have focused on photocatalysis using titanium dioxide for environmental applications. These include the degradation of antimicrobials like triclosan and triclocarban, highlighting the potential of chlorophenol-based compounds in reducing environmental pollutants (Sirés et al., 2007). Additionally, research on the adsorption and removal of chlorophenols from environmental samples using advanced materials like graphene oxide and titanium nanotubes has been conducted, demonstrating the relevance of these compounds in environmental chemistry and engineering (Zhou et al., 2007).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N'-hydroxyethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-7-4-2-1-3-6(7)5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKHBFDYOJPLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NO)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N/O)/N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.